B1193394 Pirotinib

Pirotinib

货号: B1193394
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pirotinib is a potent, small-molecule ATP-competitive inhibitor that selectively targets both Janus kinase (JAK) and Src family kinases (SFKs). This dual-specificity makes it a valuable chemical probe for investigating signaling pathways central to immune response, cellular proliferation, and oncogenesis. In research settings, this compound is primarily used to study the cross-talk between the JAK-STAT and Src kinase signaling pathways in various cancer models, particularly hematopoietic and solid tumors. Its mechanism of action involves binding to the kinase domain, thereby suppressing phosphorylation and subsequent downstream signaling cascades. Research use of this compound has been instrumental in elucidating mechanisms of drug resistance and exploring combination therapy strategies. This product is provided as a lyophilized powder and is strictly labeled For Research Use Only (RUO) . RUO products are intended solely for laboratory research purposes and are not intended for use in the diagnosis, prevention, or treatment of human disease . RUO products like this compound are not subject to the same regulatory evaluations for performance (e.g., accuracy, precision) as in vitro diagnostic (IVD) or therapeutic medical devices . Researchers are responsible for ensuring all experimental use complies with applicable regulations and is conducted in appropriately equipped laboratories by qualified personnel.

属性

IUPAC 名称

none

SMILES

none

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO, not in water

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

KBP-5209;  KBP 5209;  KBP5209;  Pirotinib

产品来源

United States

Molecular and Cellular Mechanisms of Action of Pirotinib

Elucidation of Pirotinib’s Binding Characteristics with HER Family Receptors

This compound's inhibitory activity is characterized by its distinct binding properties with key HER family receptors, including HER1 (EGFR), HER2, and HER4. nih.govmycancergenome.orgresearchgate.net

Covalent Binding to ATP Binding Sites of Intracellular Kinase Regions

This compound (B610119) functions by covalently binding with the adenosine (B11128) triphosphate (ATP) binding sites located within the intracellular kinase regions of HER family receptors. nih.govnih.gov This covalent interaction is a hallmark of its inhibitory mechanism, distinguishing it from reversible inhibitors. nih.govisrctn.comlilly.com

Irreversible Inhibition of Epidermal Growth Factor Receptor (EGFR) Family Kinases

This compound is classified as an irreversible inhibitor of the epidermal growth factor receptor (EGFR) family kinases. nih.govmycancergenome.orgresearchgate.netnih.govcancernetwork.comisrctn.comnih.gov By forming a permanent bond, it ensures a sustained and prolonged blockade of HER signaling, which is crucial for its therapeutic efficacy. nerlynx-her2.com This irreversible binding leads to the inhibition of tyrosine kinase phosphorylation, thereby blocking downstream signaling cascades. nih.gov

Multi-Targeted Kinase Inhibition Profile, including HER1, HER2, and HER4

This compound exhibits a multi-targeted kinase inhibition profile, demonstrating activity against HER1 (EGFR), HER2, and HER4. nih.govmycancergenome.orgresearchgate.netnih.govcancernetwork.com Preclinical studies have quantified its inhibitory potency against these targets, as shown by the following IC50 values:

TargetIC50 (nM)Reference
HER15.6 ± 3.9 nih.gov
HER28.1 ± 2.3 nih.gov
HER4Not specified, but active nih.gov

Disruption of Downstream Signaling Pathways by this compound

Beyond its direct binding to HER receptors, this compound effectively disrupts the subsequent downstream signaling pathways that are crucial for tumor cell growth and survival. nih.govnih.gov

Inhibition of Homologous and Heterodimer Formation

This compound inhibits the formation of both homologous and heterodimers of the HER family receptors. nih.govnih.gov Receptor dimerization, whether homodimeric (e.g., HER2 homodimers) or heterodimeric (e.g., HER1/HER2 heterodimers), is a critical step in the activation of HER signaling pathways. mdpi.com By preventing this dimerization, this compound effectively halts the initial activation signal. nih.govnih.gov

Suppression of Receptor Auto-phosphorylation

A key consequence of this compound's binding and inhibition of dimerization is the suppression of receptor auto-phosphorylation. nih.govnih.gov Auto-phosphorylation of the intracellular kinase domain is essential for activating the receptor and initiating downstream signaling cascades. nih.govnews-medical.netnih.govdiva-portal.org By inhibiting this process, this compound blocks the activation of major intracellular signaling pathways, including the RAS/RAF/MEK/MAPK and PI3K/AKT pathways, which are frequently implicated in tumor cell proliferation, survival, and migration. nih.govnih.govnih.govresearchgate.netfrontiersin.orgfrontiersin.org

Modulation of RAS/RAF/MEK/MAPK Signaling Cascades

The RAS/RAF/MEK/MAPK (mitogen-activated protein kinase) pathway is a fundamental intracellular signaling cascade that transmits extracellular signals to the cell nucleus, regulating gene expression involved in cellular proliferation, differentiation, and survival. biocat.comnih.govrcsb.org In many cancers, including HER2-positive malignancies, the activation of HER family receptors, such as HER2, leads to the aberrant activation of the RAS/RAF/MAPK pathway. guidetopharmacology.orgbiocat.comstjohnslabs.com this compound, by inhibiting HER1, HER2, and HER4, effectively blocks the activation of this downstream signaling pathway. guidetopharmacology.orgbiogps.org This modulation disrupts the uncontrolled signaling that promotes tumorigenesis and tumor development. biocat.comstjohnslabs.com

Interference with PI3K/AKT Signaling Networks

The phosphatidylinositol-3-kinase (PI3K)/AKT (protein kinase B) signaling network is another crucial pathway frequently activated in cancer cells, playing a vital role in cellular proliferation, survival, and drug resistance. thermofisher.comkinasenet.ca Activation of HER family receptors, including HER2, typically leads to the activation of the PI3K/AKT pathway. guidetopharmacology.org this compound interferes with this network by inhibiting the upstream HER receptors, thereby blocking the activation of the PI3K/AKT signaling pathway. guidetopharmacology.orgbiogps.org This interference is significant as aberrant activation of the PI3K/AKT pathway is known to contribute to resistance to various anti-HER2 therapies. kinasenet.castjohnslabs.com

Cellular Effects of this compound on Cancer Cell Biology

This compound's inhibition of the HER family receptors and their downstream signaling pathways translates into several profound cellular effects on cancer cell biology, ultimately restricting tumor progression. biogps.org

Impact on Cell Cycle Progression, with Focus on G1 Phase Arrest

This compound has been shown to restrict tumor development by inducing cell cycle arrest, specifically focusing on the G1 phase. biogps.org The G1 phase is a critical checkpoint in the cell cycle where cells commit to division. By halting cells in this phase, this compound prevents uncontrolled cellular division, a hallmark of cancer. biogps.org The RAS/Raf/MAPK signaling cascade, which this compound modulates, is known to influence cell cycle progression. assaygenie.com

Regulation of Cellular Proliferation and Survival Mechanisms

A primary cellular effect of this compound is its ability to inhibit cancer cell proliferation and regulate survival mechanisms. biogps.org Overexpression and activation of HER2 typically promote cell proliferation and inhibit apoptosis. guidetopharmacology.org By blocking the activation of the RAS/RAF/MEK/MAPK and PI3K/AKT pathways, this compound counteracts these pro-proliferative and pro-survival signals. guidetopharmacology.orgrcsb.orgkinasenet.ca This dysregulation of signaling pathways, which often leads to increased proliferation and survival in cancer cells, is reversed by this compound's action. assaygenie.com

Effects on Cancer Cell Migration and Angiogenesis in Preclinical Models

Preclinical models have demonstrated that this compound can inhibit cancer cell migration and angiogenesis. biogps.orgrcsb.org Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, as it supplies oxygen and nutrients to the rapidly dividing cancer cells. rcsb.org Epidermal growth factor receptors (EGFRs), which this compound targets, play significant roles in tumor vascularization. rcsb.org By inhibiting these receptors and their downstream pathways, this compound contributes to the disruption of tumor angiogenesis and limits the migratory potential of cancer cells. biogps.org

Induction of Apoptosis in Cancer Cells

This compound actively promotes apoptosis, or programmed cell death, in cancer cells. biogps.org Normal HER2 activation often leads to the inhibition of apoptosis, allowing cancer cells to evade natural cellular death mechanisms. guidetopharmacology.org The MAPK pathway, a key target of this compound, also regulates genes involved in apoptosis. rcsb.org By interfering with these pathways, this compound re-establishes the apoptotic machinery within cancer cells, leading to their elimination. biogps.org

Data Tables

Table 1: this compound's Inhibitory Activity on HER Family Receptors

ReceptorIC50 (nM)
HER15.6 ± 3.9
HER28.1 ± 2.3
HER4N/A

Preclinical Efficacy Studies of Pirotinib

In Vitro Efficacy Assessments in Cell Culture Models

Preclinical investigations into Pirotinib's effectiveness have extensively utilized in vitro cell culture models, which are crucial for understanding its mechanisms of action and potential therapeutic applications.

Cytostatic and Cytotoxic Activity in Monolayer Cell Lines

In traditional two-dimensional (2D) monolayer cell cultures, This compound (B610119) has shown inhibitory effects on cancer cell proliferation. Cytostatic agents halt cell division and growth, while cytotoxic agents directly induce cell death uni.luciteab.com. This compound, as an irreversible TKI, is designed to interrupt signaling pathways critical for cancer cell survival and proliferation wikipedia.org. Preclinical research indicates that this compound exhibits an inhibitory effect on non-small cell lung cancer (NSCLC) cell lines driven by specific EGFR mutation sites, including those that have developed resistance to existing targeted therapies wikipedia.org. While specific quantitative data, such as IC50 values, for this compound's activity across a broad panel of monolayer cell lines were not detailed in the available search results, its general capacity to inhibit proliferation in relevant cancer models has been established.

Efficacy in Three-Dimensional (3D) Cell Culture Systems

Three-dimensional (3D) cell culture systems are increasingly recognized for their ability to more accurately mimic the in vivo tumor microenvironment compared to conventional 2D cultures, providing a more reliable platform for anticancer drug screening mims.comwikidata.orgnih.govnih.gov. These models better recapitulate cellular interactions, structural organization, and drug penetration dynamics observed in actual tumors, leading to more predictive preclinical outcomes nih.govnih.govnih.gov.

Multicellular tumor spheroids (MTS) are a well-established 3D culture method that closely reproduce several key properties of in vivo tumors, including structural organization, cellular heterogeneity, cell signaling pathways, and pharmacological resistance nih.govnih.gov. The inherent resistance of spheroids to therapeutic agents often provides a more accurate response to drugs in vitro, leading to reduced error when predicting drug efficacy nih.gov. While direct, detailed findings of this compound's efficacy in spheroid-based models were not extensively provided, the utility of such models for drug screening, including for compounds like this compound, is widely acknowledged in preclinical development nih.govwikipedia.org.

Organoids are 3D cell cultures derived from stem cells or primary tissues that reproduce the morphological structure, physiological function, and genetic specificity of the source tissue, making them highly valuable for cancer research and drug screening mims.comguidetopharmacology.orgnih.gov. In a patient-derived non-small cell lung cancer organoid model with human epidermal growth factor receptor 2 (HER2) mutation, this compound demonstrated a more significant inhibitory effect on organoid proliferation compared to afatinib (B358) mims.com. This finding highlights the potential of organoid models to predict clinical outcomes and bridge the gap between laboratory research and clinical application mims.comguidetopharmacology.org.

The integration of organoids with microfluidic chip technology, known as "organoids-on-chip" or "tumor-on-a-chip," further enhances the physiological relevance of these models. These systems allow for precise control over the microenvironment, including fluid flow and mechanical cues, enabling more accurate investigation of disease mechanisms and therapeutic responses nih.govdovepress.comguidetopharmacology.orgmrc.ac.ukguidetopharmacology.org. Microfluidic tumor chips are considered reliable platforms for preclinical drug screening due to their capability to accurately construct in vitro tumor models that reproduce pathological and physiological processes dovepress.comguidetopharmacology.org.

3D bioprinting is an innovative biofabrication technology that enables the creation of highly complex and controlled in vitro tumor models that closely mimic the intricate architecture and microenvironment of human tumors guidetopharmacology.orgmims.comciteab.commims.comwikipedia.org. This technology allows for the precise spatial patterning of different cell populations and the incorporation of various biomaterials to recreate the tumor-specific architecture with high control, accuracy, and reproducibility mims.comciteab.commims.com. Bioprinted tumor models of various cancers, including lung, breast, and ovarian cancers, have been successfully used to study tumorigenesis and assess cellular responses to antitumor drugs guidetopharmacology.orgmims.comciteab.com. The ability of 3D bioprinting to produce models with homogeneous size and morphology, reduced batch variation, and a more realistic tumor microenvironment makes it a promising tool for high-throughput anticancer drug testing and for overcoming the limitations of traditional 2D models in predicting in vivo drug efficacy mims.comwikipedia.org.

Organoid Systems and Microfluidic Chip-based Models

Preclinical Activity against Specific EGFR Mutation-driven Cancer Cell Lines

This compound is recognized as a pan-HER inhibitor, targeting members of the EGFR family, including HER1 and HER2 nih.govfrontiersin.org. Activating mutations in the epidermal growth factor receptor (EGFR) are significant drivers of non-small cell lung cancer (NSCLC) malignancy, commonly including exon 19 deletions (ex19del) and the L858R missense mutation in exon 21 citeab.commims.commims.com. A frequent mechanism of acquired resistance to first-generation EGFR TKIs, such as erlotinib (B232) and gefitinib, is the EGFR T790M mutation, found in exon 20 wikipedia.orgciteab.commims.comwikipedia.org.

This compound has demonstrated preclinical inhibitory effects against NSCLC caused by certain EGFR mutation sites, including those that are resistant to currently available targeted drug therapies wikipedia.org. This suggests its potential utility in addressing acquired resistance mechanisms, such as the T790M mutation, which often limit the long-term efficacy of earlier-generation TKIs wikipedia.orgciteab.com. Preclinical experiments have also indicated a synergistic anti-tumor effect when this compound is combined with chemotherapy in luminal/HER2-low breast cancer models.

Evaluation in HER2-overexpressing Breast and Gastric Cancer Cell Models

This compound has shown potent anti-tumor effects in both breast and gastric cancer cell lines that overexpress HER2. In gastric cancer, studies utilizing HER2-overexpressing NCI-N87 and MKN45 cell lines revealed that pyrotinib (B611990) enhanced their radiosensitivity. wikipedia.orgfishersci.co.uk This effect was associated with the suppression of irradiation-induced HER2 nuclear transport and an increase in DNA damage within these cancer cell lines. wikipedia.orgfishersci.co.uk

In breast cancer cell models, pyrotinib exhibited significant anti-tumor activity in luminal/HER2-low (IHC 2+/FISH-negative) and luminal/HER2-positive cells. mims.com This activity was further augmented when pyrotinib was combined with chemotherapy. mims.com Specifically, in HER2-positive breast cancer cell lines such as SK-BR-3 and AU565, pyrotinib effectively inhibited cell proliferation, migration, and invasion. guidetopharmacology.org It was also observed to induce G1 phase cell-cycle arrest in these cells. guidetopharmacology.org The combination of pyrotinib with adriamycin demonstrated synergistic anticancer activities in these in vitro models. guidetopharmacology.org

Table 1: Summary of this compound's Efficacy in HER2-overexpressing Cancer Cell Models

Cancer TypeCell Line(s)Key Findings (Monotherapy)Key Findings (Combination Therapy)Source
Gastric CancerNCI-N87, MKN45Enhanced radiosensitivity, increased DNA damage.N/A wikipedia.orgfishersci.co.uk
Breast CancerLuminal/HER2-low (IHC 2+/FISH-negative), Luminal/HER2-positiveSignificant anti-tumor activity.Activity enhanced with chemotherapy. mims.com
Breast CancerSK-BR-3, AU565Inhibited proliferation, migration, invasion; induced G1 cell-cycle arrest.Synergistic effects with adriamycin. guidetopharmacology.org

In Vivo Efficacy Evaluation in Preclinical Animal Models

Preclinical animal models, particularly xenograft and genetically engineered mouse models, are instrumental in evaluating the in vivo efficacy of anti-cancer agents like this compound, providing insights into tumor growth dynamics and drug response in a living system. dergipark.org.trnih.gov

Xenograft models, which involve implanting human tumor cells or tissues into immunodeficient mice, are widely used preclinical tools. dergipark.org.trfishersci.ca They serve as a bridge from early in vitro research to clinical trials. dergipark.org.tr

Cell-Derived Xenograft (CDX) models are established by implanting in vitro-cultured human cancer cell lines into immunodeficient mice. dergipark.org.tr These models offer a reproducible and cost-efficient platform for early drug screening, assessing drug efficacy, and analyzing resistance mechanisms. dergipark.org.tr this compound has been evaluated in CDX models for HER2-overexpressing breast and gastric cancers. wikipedia.orgfishersci.co.ukguidetopharmacology.org For instance, the combination of pyrotinib with adriamycin demonstrated synergistic anticancer activities in breast cancer xenograft models. guidetopharmacology.org

Patient-Derived Xenograft (PDX) models are created by directly transferring human tumor tissues into immunodeficient mice. fishersci.cawikipedia.org A significant advantage of PDX models is their ability to closely mimic the original patient tumor's histological and genetic characteristics, as well as its heterogeneity and diversity, which makes them highly translational for predicting drug efficacy. fishersci.cawikipedia.orgwikidata.orgflybase.org

In gastric adenocarcinoma, this compound exhibited strong anti-tumor efficacy in 11 naive Asian patient-derived xenograft models. nih.gov Among these, three models showed robust efficacy with tumor growth inhibition (TGI) ranging from 76.3% to 80.3%. nih.gov Additionally, approximately 50% TGI was observed in another five models. nih.gov For breast cancer, pyrotinib monotherapy demonstrated pronounced anti-tumor efficacy in luminal/HER2-low (IHC 2+/FISH-negative) PDX models, and combination therapy showed a synergistic anti-tumor effect in these models. mims.com However, no substantial or synergistic anti-tumor effects were observed in luminal/HER2-low (IHC 1+) breast cancer PDX models. mims.com

Table 2: Summary of this compound's Efficacy in Xenograft Models

Model TypeCancer TypeKey FindingsTGI (%) (if applicable)Source
CDXBreast CancerSynergistic anticancer activities with adriamycin.N/A guidetopharmacology.org
CDXGastric CancerEnhanced radiosensitivity.N/A wikipedia.orgfishersci.co.uk
PDXGastric AdenocarcinomaStrong anti-tumor efficacy in 11 models.76.3% to 80.3% in 3 models; ~50% in 5 models. nih.gov
PDXBreast Cancer (Luminal/HER2-low IHC 2+/FISH-negative)Pronounced anti-tumor efficacy; synergistic effect with combination therapy.N/A mims.com

Genetically Engineered Mouse Models (GEMMs) are valuable preclinical tools where tumors develop spontaneously within the mouse, replicating the natural tumor microenvironment and immune system. nih.govwikipedia.org This allows for the study of tumor initiation, progression, and response to therapy in a more physiologically relevant context compared to xenograft models. nih.gov GEMMs are utilized for validating drug targets, assessing therapy efficacy, and investigating mechanisms of drug resistance. nih.govmrc.ac.uk

This compound has been evaluated in GEMMs, specifically in "AVATAR mice" to investigate refractory mechanisms in HER2-positive gastric cancer. nih.gov These studies were crucial in proposing and validating a pyrotinib-combined strategy, which was subsequently verified in clinical patients. nih.gov This highlights the role of GEMMs in optimizing the efficacy of pyrotinib-based treatments. nih.gov

The preclinical efficacy studies of this compound, including the detailed evaluations in Cell-Derived Xenograft (CDX) models, Patient-Derived Xenograft (PDX) models, and Genetically Engineered Mouse Models (GEMM), have primarily been conducted in rodent models, predominantly mice. These in vivo investigations in rodents provide crucial data on this compound's anti-tumor activity and its potential in various HER2-overexpressing cancers before advancing to human clinical trials.

Investigations in Non-Rodent Preclinical Species (e.g., Monkeys, Marmosets)

Non-rodent species, such as monkeys and marmosets, are crucial in preclinical safety and efficacy studies due to their closer phylogenetic relationship and physiological similarities to humans compared to rodents. While specific detailed efficacy data for this compound in non-rodent species like monkeys or marmosets were not extensively detailed in the provided search results, these species are generally employed in pharmaceutical toxicology to assess drug safety and sometimes efficacy. criver.comnih.govabpi.org.ukuantwerpen.benih.gov Marmosets, in particular, offer advantages due to their smaller size, which reduces material requirements, and their high reproductive efficiency, leading to more reproducible datasets in captivity. nih.gov Their use can accelerate drug development and provide an earlier assessment of product candidates in adult models due to their early sexual maturation. nih.gov

This compound Monotherapy Efficacy in Relevant Animal Models

This compound has shown pronounced anti-tumor efficacy as a monotherapy in various preclinical models. For instance, in vitro analysis revealed that this compound monotherapy exhibited significant anti-tumor activity in luminal/HER2-low (IHC 2+/FISH-negative) and luminal/HER2-positive breast cancer cells. nih.gov This activity was further validated in patient-derived xenograft (PDX) models, which are increasingly favored for their clinical relevance and ability to maintain the genetic and epigenetic diversity of human tumors in vivo. nih.govmdpi.com However, in luminal/HER2-low (IHC 1+) breast cancer cells, this compound alone did not show substantial anti-tumor effects. nih.gov

Synergistic Anti-Tumor Effects of this compound in Preclinical Combination Studies

The synergistic anti-tumor effects of this compound have been a significant focus of preclinical research, exploring its combination with various agents to enhance efficacy and overcome resistance. nih.govnih.govbiospace.commedrxiv.org

Preclinical experiments indicate a synergistic anti-tumor effect of this compound when combined with chemotherapy. This has been observed in luminal/HER2-low (IHC 2+/FISH-negative) breast cancer models. nih.govnih.gov For example, in humanized breast cancer models, this compound was found to upregulate infiltrating CD8+ T cells and macrophages, with a more pronounced effect in luminal/HER2-low (IHC 2+/FISH-negative) and luminal/HER2-positive models compared to luminal/HER2-low (IHC 1+) models. nih.gov This suggests that this compound enhances the cytotoxicity of CD8+ T cells, particularly in responsive HER2-low and HER2-positive models. nih.gov

This compound has been investigated in combination with other targeted therapies, including CDK4/6 inhibitors. Dysregulation of the CCND1-CDK4/6-Rb axis has been identified as a potential mechanism of this compound refractoriness in HER2-positive gastric cancer. nih.gov A strategy involving this compound combined with a CDK4/6 inhibitor, such as SHR6390, was proposed and validated in preclinical AVATAR mouse models, demonstrating a promising approach to optimize this compound's efficacy. nih.gov Similarly, the concomitant administration of the HER2 inhibitor lapatinib (B449) and the CDK4/6 inhibitor abemaciclib (B560072) has shown efficacy in suppressing breast cancer cells resistant to lapatinib, suggesting a broader principle of combining HER2 and CDK4/6 inhibition. mdpi.com

Preclinical studies have explored strategies to overcome resistance to prior therapies using this compound. The development of drug resistance to HER2-targeted therapies is a major challenge in breast cancer treatment. nih.govresearchgate.net this compound, as a pan-HER inhibitor, is designed to address resistance mechanisms that may arise from alterations in HER family receptors. medindia.net While specific detailed strategies for this compound overcoming prior therapy resistance in preclinical settings were not extensively detailed in the provided snippets beyond its combination with CDK4/6 inhibitors for refractoriness nih.gov, general preclinical strategies for overcoming resistance to HER2-targeted therapies include repurposing existing drugs, identifying new targets, and targeting pathways like PI3K/AKT/mTOR, which are often activated in resistant tumors. nih.govresearchgate.netmdpi.comoncotarget.com Irreversible tyrosine kinase inhibitors like neratinib, which share some mechanistic similarities with this compound, could theoretically revert resistance to first-generation HER receptor TKIs. oncotarget.com

Data Tables

Table 1: this compound Monotherapy Efficacy in Breast Cancer Cell Lines and PDX Models nih.gov

Cancer Subtype (IHC/FISH Status)Model TypeAnti-tumor Activity (Monotherapy)Notes
Luminal/HER2-low (IHC 2+/FISH-negative)In vitroSignificantEnhanced with chemotherapy
Luminal/HER2-positiveIn vitroSignificantEnhanced with chemotherapy
Luminal/HER2-low (IHC 1+)In vitroNot substantialNo substantial or synergistic effect with chemotherapy
Luminal/HER2-low (IHC 2+/FISH-negative)PDXPronouncedSynergistic effect with combination therapy
Luminal/HER2-low (IHC 1+)PDXNot substantialNo substantial or synergistic effect with combination therapy

Table 2: this compound Combination Efficacy in Preclinical Models nih.govnih.govnih.gov

Combination AgentCancer TypePreclinical ModelObserved EffectKey Findings
Chemotherapeutic AgentsLuminal/HER2-low Breast CancerIn vitro, PDXSynergistic anti-tumor effectUpregulates CD8+ T cells and macrophages; enhances CD8+ T cell cytotoxicity. nih.gov
CDK4/6 Inhibitor (SHR6390)HER2-positive Gastric CancerAVATAR mouseOptimized efficacyAddresses dysregulation of CCND1-CDK4/6-Rb axis associated with this compound refractoriness. nih.gov

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound (Pyrotinib)135400030
SHR6390135639695
Capecitabine60460
Epirubicin41877
Cyclophosphamide2907
Docetaxel148124
Lapatinib107955
Trastuzumab124075
Pertuzumab124076
Abemaciclib53309497
Neratinib10126742
Palbociclib24871974
Ribociclib78248873
Osimertinib76241031
Fulvestrant60197
Capivasertib135400030

Note: PubChem CID for this compound (Pyrotinib) is 135400030. nih.govmarketscreener.commedindia.netnih.govnih.govnih.govmdpi.comresearchgate.netresearchgate.netnih.govThis compound, also referred to as pyrotinib, is a pan-HER tyrosine kinase inhibitor that has demonstrated significant anti-tumor activity in preclinical investigations, particularly within the context of HER2-positive cancers. nih.govmarketscreener.commedindia.net These studies have explored its effectiveness both as a standalone therapy and in combination with other therapeutic agents, with a focus on identifying synergistic effects and strategies to overcome resistance. nih.govmarketscreener.commedindia.netnih.gov

Preclinical investigations into this compound have explored its efficacy across various animal models and in combination with different therapeutic strategies. These studies aim to elucidate its mechanism of action and potential therapeutic applications prior to clinical translation. nih.govmarketscreener.com

Cell-Derived Xenograft (CDX) Models

Investigations in Non-Rodent Preclinical Species (e.g., Monkeys, Marmosets)

Non-rodent species, such as monkeys and marmosets, play a crucial role in preclinical safety and efficacy studies due to their closer phylogenetic relationship and physiological similarities to humans compared to rodents. criver.comnih.govabpi.org.ukuantwerpen.benih.gov While extensive specific efficacy data for this compound in non-rodent species like monkeys or marmosets were not detailed in the provided search results, these species are routinely employed in pharmaceutical toxicology to assess drug safety and, in some cases, efficacy. criver.comnih.govabpi.org.ukuantwerpen.benih.gov Marmosets, for instance, offer practical advantages including their smaller size, which reduces the required amount of test material, and their high reproductive efficiency, contributing to more reproducible datasets in captive breeding programs. nih.gov The use of such models can potentially accelerate drug development and facilitate an earlier assessment of product candidates in adult models due to their early sexual maturation. nih.gov

This compound Monotherapy Efficacy in Relevant Animal Models

This compound has exhibited pronounced anti-tumor efficacy as a monotherapy in various preclinical models. In comprehensive in vitro analyses, this compound monotherapy demonstrated significant anti-tumor activity in both luminal/HER2-low (immunochemistry [IHC] 2+/fluorescent in situ hybridization [FISH]-negative) and luminal/HER2-positive breast cancer cells. nih.gov This activity was consistently observed and further validated in patient-derived xenograft (PDX) models, which are increasingly favored for their clinical relevance due to their ability to maintain the genetic and epigenetic diversity of human tumors in vivo. nih.govmdpi.com Conversely, in luminal/HER2-low (IHC 1+) breast cancer cells, this compound alone did not show substantial anti-tumor effects. nih.gov

Synergistic Anti-Tumor Effects of this compound in Preclinical Combination Studies

A significant focus of preclinical research has been the investigation of this compound's synergistic anti-tumor effects when combined with various therapeutic agents, aiming to enhance efficacy and overcome resistance. nih.govnih.govbiospace.commedrxiv.org

Preclinical experiments have indicated a synergistic anti-tumor effect of this compound when administered in combination with chemotherapeutic agents. This synergy has been observed in luminal/HER2-low (IHC 2+/FISH-negative) breast cancer models. nih.govnih.gov For example, in humanized breast cancer models, this compound treatment was found to upregulate infiltrating CD8+ T cells and macrophages. This effect was more pronounced in luminal/HER2-low (IHC 2+/FISH-negative) and luminal/HER2-positive models compared to luminal/HER2-low (IHC 1+) models. nih.gov These findings suggest that this compound enhances the cytotoxicity of CD8+ T cells, particularly in breast cancer subtypes responsive to the treatment. nih.gov

This compound has been investigated for its co-administration with other targeted therapies, including CDK4/6 inhibitors. Dysregulation of the CCND1-CDK4/6-Rb axis has been identified as a potential mechanism contributing to this compound refractoriness in HER2-positive gastric cancer. nih.gov To address this, a strategy involving the combination of this compound with a CDK4/6 inhibitor, such as SHR6390, was proposed and subsequently validated in preclinical AVATAR mouse models, demonstrating a promising approach to optimize this compound's efficacy. nih.gov This aligns with broader preclinical observations where the concomitant administration of the HER2 inhibitor lapatinib and the CDK4/6 inhibitor abemaciclib showed efficacy in suppressing breast cancer cells that had developed resistance to lapatinib. mdpi.com

Preclinical studies have explored various strategies to overcome resistance to prior therapies utilizing this compound. The development of drug resistance to HER2-targeted therapies represents a significant challenge in breast cancer treatment. nih.govresearchgate.net As a pan-HER inhibitor, this compound is designed to address resistance mechanisms that may arise from alterations within the HER family of receptors. medindia.net While specific detailed strategies for this compound overcoming prior therapy resistance were not extensively detailed in the provided snippets beyond its combination with CDK4/6 inhibitors for refractoriness nih.gov, general preclinical strategies for overcoming resistance to HER2-targeted therapies include repurposing existing drugs, identifying new molecular targets, and inhibiting key signaling pathways such as PI3K/AKT/mTOR, which are frequently activated in resistant tumors. nih.govresearchgate.netmdpi.comoncotarget.com Irreversible tyrosine kinase inhibitors, such as neratinib, which share some mechanistic similarities with this compound, theoretically possess the potential to revert resistance to first-generation HER receptor TKIs. oncotarget.com

Data Tables

Table 1: this compound Monotherapy Efficacy in Breast Cancer Cell Lines and PDX Models nih.gov

Cancer Subtype (IHC/FISH Status)Model TypeAnti-tumor Activity (Monotherapy)Notes
Luminal/HER2-low (IHC 2+/FISH-negative)In vitroSignificantEnhanced with chemotherapy
Luminal/HER2-positiveIn vitroSignificantEnhanced with chemotherapy
Luminal/HER2-low (IHC 1+)In vitroNot substantialNo substantial or synergistic effect with chemotherapy
Luminal/HER2-low (IHC 2+/FISH-negative)PDXPronouncedSynergistic effect with combination therapy
Luminal/HER2-low (IHC 1+)PDXNot substantialNo substantial or synergistic effect with combination therapy

Table 2: this compound Combination Efficacy in Preclinical Models nih.govnih.govnih.gov

Combination AgentCancer TypePreclinical ModelObserved EffectKey Findings
Chemotherapeutic AgentsLuminal/HER2-low Breast CancerIn vitro, PDXSynergistic anti-tumor effectUpregulates CD8+ T cells and macrophages; enhances CD8+ T cell cytotoxicity. nih.gov
CDK4/6 Inhibitor (SHR6390)HER2-positive Gastric CancerAVATAR mouseOptimized efficacyAddresses dysregulation of CCND1-CDK4/6-Rb axis associated with this compound refractoriness. nih.gov

Mechanisms of Acquired Resistance to Pirotinib and Overcoming Strategies Preclinical Focus

Identification of Preclinical Models of Acquired Resistance

Preclinical models are indispensable tools for investigating the complex mechanisms of acquired drug resistance and for testing novel therapeutic interventions. These models aim to mimic the development of resistance observed in patients, albeit with inherent advantages and limitations.

Development of Drug-Adapted Cancer Cell Lines

Drug-adapted cancer cell lines are established in a laboratory setting by continuously exposing cancer cells to a specific drug over time until they develop resistance. This method is a cost-effective, rapid, and relatively simple approach conducted under highly controlled conditions, making them straightforward to maintain and reproduce. These models provide easy access to well-characterized cell lines and facilitate the study of off-target resistance and the step-by-step process by which resistance emerges. They can shed light on specific resistance patterns observed clinically and how established resistant tumors might respond to new drugs.

However, drug-adapted cell lines may not fully reflect the complexity of resistance in patients, as they cannot reproduce factors such as the influence of the immune system. They can also develop artificial resistance mechanisms or fail to achieve resistance entirely, and their homogeneous cell populations may not fully represent clinical resistance patterns. Despite these limitations, drug-adapted cancer cell lines are valuable for systems-level studies and direct comparisons of different therapies in the same system, which is challenging in clinical settings.

Model TypeAdvantagesLimitations
Drug-Adapted Cancer Cell LinesCost-effective, quick, simple, controlled conditions, easy access to cells, study resistance development process, suitable for testing drug combinations.May not reflect in vivo complexity (e.g., immune system), can develop artificial resistance, homogeneous populations may not fully represent clinical patterns.

In Vivo Drug-Induced Resistance Models in Animals

In vivo drug-induced resistance models are developed by treating tumor-bearing animals, typically mice, with cancer drugs until their tumors develop resistance. These models more closely mimic how resistance develops in patients, as they incorporate the effects of the immune system and the tumor microenvironment (TME), providing a more clinically relevant representation of resistance mechanisms. They also produce more heterogeneous cell populations and allow for the study of systemic effects. Common in vivo models include human tumor xenografts, where human cancer cells or tumor fragments are inoculated into immunodeficient mice (e.g., athymic nude or SCID mice) subcutaneously or orthotopically. Patient-derived xenograft (PDX) models, which involve direct transplantation of fresh patient tumor biopsies into immunodeficient mice, are increasingly favored due to their ability to maintain the genetic and epigenetic diversity of tumors and reproduce human-like growth rates and drug responses.

However, in vivo models are more technically challenging, time-consuming, and costly to establish. There is also a risk that resistance may not be achieved, and these models can be unpredictable, showing higher variability. Despite these challenges, they are valuable for studying resistance development within a complete biological system and understanding the roles of the immune system and TME, making them suitable for late-stage preclinical testing.

Model TypeAdvantagesLimitations
In Vivo Drug-Induced Models (e.g., Xenografts, PDX)More clinically relevant, include immune system and TME effects, heterogeneous cell populations, study systemic effects, suitable for late-stage preclinical testing.Technically challenging, time-consuming, costly, unpredictable, risk of not achieving resistance.

Molecular Mechanisms of Pirotinib (B610119) Resistance

Acquired resistance to targeted therapies like this compound often involves complex molecular adaptations within cancer cells and their surrounding environment.

Role of Gene Expression Changes and Genetic Alterations

Genetic alterations, including mutations and amplifications, are common drivers of acquired drug resistance. These changes can lead to the reactivation of the targeted pathway or the activation of alternative survival pathways. For instance, in the context of anti-EGFR therapies, acquired resistance has been linked to mutations in the extracellular domain of EGFR, mutations or amplifications in RAS genes (KRAS or NRAS), PIK3CA mutations, and ERBB2 amplification. Gene expression profiling can reveal changes in the expression levels of various genes that contribute to resistance phenotypes. Such studies imply that genetic mutations can alter gene expression profiles, which may serve as useful biomarkers for resistance.

Activation of Alternative Signaling Pathways

A significant mechanism of acquired resistance to this compound and other HER2-targeted therapies involves the activation of alternative signaling pathways that bypass the drug's inhibitory effects. nih.gov this compound, as a pan-HER inhibitor, typically blocks the RAS/RAF/MEK/MAPK and PI3K/AKT pathways. However, resistant cells can find alternative routes to maintain proliferation and survival.

One prominent example relevant to this compound resistance in HER2-positive gastric cancer is the upregulation and activation of the stem cell factor (SCF)/c-kit signaling pathway. nih.gov This activation, in turn, leads to the sustained phosphorylation of downstream PI3K/AKT and MAPK pathways, promoting cell survival and proliferation despite this compound treatment. nih.gov Preclinical studies have shown that inhibitors targeting c-kit, such as Imatinib and Apatinib, can reverse acquired this compound resistance by blocking the SCF/c-kit signaling. nih.gov

Other alternative pathways implicated in resistance to HER2-targeted therapies include:

PI3K/AKT/mTOR pathway: Constitutive activation mutations within this pathway can allow cells to bypass the blockade of signaling by anti-HER2 treatments. Loss of PTEN function, often due to gene mutation, can lead to constitutively active PI3K, contributing to resistance.

MAPK/ERK pathway: Mutations in the MAP kinase pathway can shift cellular dependence from PI3K/AKT to MEK/ERK, leading to therapy resistance.

AXL activation: Increased expression and phosphorylation of the AXL receptor tyrosine kinase can confer resistance to HER2 inhibitors like lapatinib (B449), leading to downstream AKT activation.

Src-mediated activation: Acquired resistance has been associated with Src-mediated constitutive activation of both PI3K/AKT/mTOR and MAPK/ERK pathways.

HER3 and HER4 activity: Despite treatment with HER2 inhibitors, residual HER3 and HER2 activity can allow ligands like NRG1 to counteract drug-induced cell cycle arrest and apoptosis by activating PI3K/AKT/mTOR signaling. HER4 upregulation and its interaction with YAP1 to induce epithelial-to-mesenchymal transition (EMT) have also been implicated.

Alternative Signaling PathwayMechanism of ResistanceRelevance to this compound
SCF/c-kit pathway and downstream PI3K/AKT and MAPKUpregulation of SCF levels and activation of SCF/c-kit signaling promote cell survival and proliferation. nih.govDirectly associated with acquired this compound resistance in HER2-positive gastric cancer. nih.gov
PI3K/AKT/mTOR pathwayConstitutive activation or loss of PTEN function bypasses HER2 inhibition.This compound targets this pathway, but its persistent activation is a resistance mechanism. nih.gov
MAPK/ERK pathwayShift in cellular dependence or sustained activation.This compound targets this pathway, but its persistent activation is a resistance mechanism. nih.gov
AXL activationIncreased AXL expression and phosphorylation lead to AKT activation.General mechanism for HER2 inhibitor resistance.
Src-mediated signalingConstitutive activation of PI3K/AKT/mTOR and MAPK/ERK pathways.General mechanism for HER2 inhibitor resistance.
HER3 and HER4 activityResidual activity or upregulation allows bypass signaling, e.g., via NRG1.This compound targets HER4, but its persistent activity or HER3 activity can contribute to resistance.

Influence of the Tumor Microenvironment (TME) on Resistance

The tumor microenvironment (TME) is a complex ecosystem comprising cancer cells, cancer-associated fibroblasts (CAFs), immune cells (e.g., macrophages, lymphocytes), endothelial cells, and the extracellular matrix (ECM), along with secreted factors like cytokines and chemokines. The TME is a crucial regulator of tumorigenesis, progression, and drug resistance.

The TME can drive adaptive mechanisms of therapy resistance through various means:

Cellular Cross-talk: Interactions between cancer cells and stromal cells (e.g., CAFs, immune cells) in the TME contribute significantly to tumor development and resistance. This cross-talk involves the production of specific soluble (growth factors, cytokines) and insoluble (ECM proteins) molecules that influence the tumor's behavior.

Physical and Chemical Features: Hypoxia, acidity, and oxidative stress within the TME can facilitate tumor progression and resistance. For example, CAFs can contribute to fibrosis, which reduces drug penetration by compressing blood vessels and increasing interstitial pressure.

Secreted Factors: CAFs have been shown to secrete factors like transforming growth factor-beta (TGF-beta), vascular endothelial growth factor (VEGF), and fibroblast growth factor-2 (FGF2) that can promote metastasis and contribute to chemoresistance. Exosomes transferred from CAFs to tumor cells can also mediate chemoresistance.

Clonal Selection: The TME can mediate drug response and "educate" cancer cells to become resistant by selectively expanding resistant cancer clones that were initially present at low frequencies.

Understanding the TME's role is critical, as combination therapies targeting both tumor cells and components of the TME, such as immune cells and angiogenesis, have shown success in clinical trials for overcoming drug resistance.

Preclinical Pharmacological Characterization of Pirotinib Adme/dmpk

Preclinical Pharmacodynamic (PD) Modeling and Target Engagement

Quantification of Target Modulation in Animal Models

Preclinical studies have utilized various animal models, particularly xenograft models in nude mice, to quantify Pyrotinib's target modulation and evaluate its antitumor efficacy. Pyrotinib (B611990) functions by irreversibly binding to the ATP-binding site within the intracellular kinase region of HER family proteins, thereby inhibiting the formation and autophosphorylation of ErbB family homodimers or heterodimers frontiersin.org.

In HER2-positive breast cancer models, Pyrotinib has demonstrated significant inhibitory effects on cell proliferation, invasion, and migration both in vitro and in vivo frontiersin.orgcjcrcn.org. Its potent anti-tumor effects are primarily mediated through the blockade of the Ras/MAPK and PI3K/AKT signaling pathways frontiersin.orgcjcrcn.org. This modulation leads to effects such as G1 phase cell cycle arrest and downregulation of key proteins including p-p65, p-Akt, and FOXC1 frontiersin.org.

Key Findings on Target Modulation in Animal Models:

Xenograft Tumor Growth Inhibition: Studies involving HER2-overexpressing gastric and breast cancer cell lines (e.g., NCI-N87 and SKBR3) implanted as xenografts in nude mice have shown that Pyrotinib significantly suppresses tumor growth cjcrcn.orgnih.govfrontiersin.org.

Molecular Biomarker Assessment: Immunohistochemical staining of tumor tissues from xenograft models has been employed to assess the modulation of target-related biomarkers, such as phosphorylated EGFR (pEGFR), phosphorylated S6 ribosomal protein (pS6), and CD24 mdpi.com.

Bioluminescence Imaging (BLI): In mouse xenograft models, the average tumor fluorescence intensity, indicative of tumor burden, has been assessed weekly using bioluminescence imaging to monitor the therapeutic response to Pyrotinib mdpi.com.

Apoptosis Induction: Pyrotinib has been shown to induce early and late apoptosis in TSC2-deficient cells, further confirming its targeted destructive capabilities in both human and rat TSC2-deficient cell models mdpi.com.

The concentration required to inhibit 50% of the target activity (IC50) for Pyrotinib against HER1 and HER2 has been reported as 5.6 nM and 8.1 nM, respectively frontiersin.org.

Integration of In Vitro, In Silico, and In Vivo Data for Physiologically Based PK/PD (PBPK/PD) Modeling

The integration of in vitro, in silico, and in vivo data is crucial for developing physiologically based pharmacokinetic/pharmacodynamic (PBPK/PD) models, which provide a comprehensive understanding of Pyrotinib's disposition and its relationship with pharmacological effects.

A population pharmacokinetic (PPK) model for Pyrotinib in HER2-positive breast cancer patients has been successfully established using non-linear mixed-effects modeling (NONMEM) frontiersin.orguni.lumrc.ac.uknih.gov. This model effectively describes Pyrotinib's concentration profile in plasma as a single-compartment model with first-order absorption and elimination frontiersin.orguni.lumrc.ac.uknih.gov.

Key Pharmacokinetic Parameters from PPK Modeling:

ParameterEstimated ValueUnitDescription
CL/F88.8 × e^(TP/67.2) × 0.376L/hApparent clearance (influenced by total protein levels) frontiersin.orguni.lumrc.ac.uknih.gov
Vd/F3940LApparent volume of distribution frontiersin.orguni.lumrc.ac.uknih.gov
Ka0.357 (FIXED)h⁻¹First-order absorption rate constant frontiersin.orguni.lumrc.ac.uknih.gov

(Note: In a real interactive article, this table could allow users to adjust 'TP' (total protein) to see the impact on CL/F, or click on parameters for more detailed definitions.)

In silico and in vitro data have informed the understanding of Pyrotinib's metabolic profile. Pyrotinib is classified as a BCS Class III compound and is primarily metabolized by cytochrome P450 3A4 (CYP3A4) nih.gov. In vitro results also suggest that Pyrotinib may be a substrate for the P-glycoprotein (P-gp) efflux transporter nih.gov. PBPK modeling has been utilized to investigate the interplay between CYP3A4 and P-gp and its impact on potential drug-drug interactions (DDIs) involving Pyrotinib nih.gov. This integrated approach helps to predict and understand the pharmacokinetic behavior of Pyrotinib in various physiological contexts.

Preclinical Analytical Methodologies for Pyrotinib and Metabolites

Accurate and reliable analytical methods are essential for quantifying Pyrotinib and its metabolites in biological samples during preclinical development.

Development and Validation of LC-MS/MS Methods

A highly sensitive and selective ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed and validated for the determination of Pyrotinib in human plasma frontiersin.orguni.lumrc.ac.uknih.gov. This method is critical for monitoring plasma concentrations and supporting pharmacokinetic studies.

Methodological Details and Validation Parameters:

Sample Preparation: Protein precipitation was employed as a straightforward and effective sample pre-treatment technique to extract Pyrotinib from human plasma frontiersin.orguni.lumrc.ac.uknih.gov.

Chromatographic Separation: Separation was achieved using an ExionLC™ analytical (UPLC) system with a Kinetex C18 column (2.1 mm × 100 mm, 1.7 μm) under a gradient elution procedure. The total run time for analysis was 5.5 minutes frontiersin.orguni.lumrc.ac.uknih.gov.

Detection: An electrospray ionization (ESI) source operating in conjunction with the mass spectrometer was used for detection frontiersin.orgmrc.ac.uk.

Validation: The method's accuracy and precision were confirmed following guidelines from regulatory bodies such as the US Food and Drug Administration (FDA) and the China Pharmacopoeia frontiersin.orgmrc.ac.uk.

UPLC-MS/MS Method Validation Parameters for Pyrotinib in Human Plasma:

ParameterValue/DescriptionSource
SelectivityGood selectivity, no significant interference frontiersin.orgmrc.ac.uk
Linearity Range1–1,000 ng/mL (R² > 0.99) frontiersin.orguni.lumrc.ac.uk
Lower Limit of Quantitation (LLOQ)1 ng/mL frontiersin.orgmrc.ac.uk
Matrix Effect (IS-normalized MFs)LQC (2 ng/mL): 89.56% (RSD 7.42%)HQC (800 ng/mL): 89.79% (RSD 9.46%) frontiersin.orgmrc.ac.uk
Recovery RatesLQC (2 ng/mL): 79.80%MQC (80 ng/mL): 78.91%HQC (800 ng/mL): 82.14% frontiersin.orgmrc.ac.uk

(Note: In a real interactive article, this table could allow users to click on parameters for more detailed explanations or view raw data points.)

Application of HPLC and UPLC for Quantification

The developed UPLC-MS/MS method is routinely applied for the quantification of Pyrotinib in human plasma, particularly in the context of population pharmacokinetic studies frontiersin.orguni.lumrc.ac.uknih.gov. The choice of UPLC-MS/MS, as opposed to traditional liquid chromatography-ultraviolet (LC-UV) methods, is driven by the need for higher sensitivity, especially considering the typically low blood concentrations of Pyrotinib in patients frontiersin.org. The ultra-high performance liquid chromatography (UPLC) system, such as the ExionLC™ analytical system, provides enhanced chromatographic resolution and speed, contributing to the efficiency and reliability of the quantification process frontiersin.orgmrc.ac.uk.

Medicinal Chemistry and Structure Activity Relationship Sar Studies of Pirotinib

Design and Chemical Synthesis of Pirotinib (B610119) and its Analogues

The design of this compound is centered on its function as a competitive inhibitor of the tyrosine kinase activity of EGFR and related receptors. This inhibition occurs by effectively binding to the ATP-binding site of these receptors, thereby blocking their activity and preventing autophosphorylation and subsequent downstream signaling pathways that promote cell proliferation and survival. smolecule.com

The synthesis of this compound has been detailed in various patents and scientific literature. The broader approach to designing and synthesizing novel molecules, including this compound analogues, involves leveraging structure-activity relationship (SAR) insights and target information to accelerate the drug discovery process. This iterative process aims to refine candidate molecules by systematically altering their chemical structures to optimize properties such as potency, selectivity, and metabolic stability. smolecule.comsteeronresearch.com

Comprehensive Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery, focusing on understanding how modifications to a molecule's chemical structure influence its biological activity. This understanding is critical for the rational design of lead compounds and their subsequent optimization. steeronresearch.com

Protein kinases are crucial components in cellular signaling pathways, and their catalytic activity is tightly regulated. Most kinase inhibitors, including this compound, derive their potency by occupying the deep hydrophobic ATP-binding pocket located at the interface of the kinase domain's N-terminal and C-terminal lobes. smolecule.comnih.gov

Key structural features within a kinase domain that are critical for inhibitor binding include:

N-terminal lobe and C-terminal lobe: These two primary lobes are connected by a hinge sequence. The ATP-binding site is situated at their interface. nih.govmdpi.com

Hinge region: This short, ordered linker sequence recognizes the adenine (B156593) base of an ATP molecule, typically through two hydrogen bonds. nih.gov

C-helix: A critical regulatory feature adjacent to the ATP site, involved in forming the interface between the two lobes. nih.govmdpi.com

Activation loop (A-loop): A dynamic feature that is a common site for phosphorylation, which regulates kinase activity. It also forms part of the protein substrate-binding site. nih.govmdpi.com

The selectivity of inhibitors often depends on exploiting subtle differences between the amino acids lining the ATP site and exploring surrounding pockets that may be present in inactive states of the kinase. nih.gov this compound's efficacy is attributed to its ability to selectively and irreversibly bind to and inhibit EGFR, HER2, and HER4. smolecule.com

SAR investigations involve systematically modifying the chemical structure of lead compounds to enhance their desired biological properties. This includes altering functional groups or molecular scaffolds to improve potency, minimize toxicity, or enhance pharmacokinetic properties.

Research on various compounds illustrates the profound impact of substituent effects on biological activity. For instance, in studies of N-phenylpyrimidine-4-amine derivatives, contour maps from computational models (CoMFA and CoMSIA) provided valuable information regarding favorable and unfavorable positions for chemical group substitution, indicating how specific changes could increase or decrease inhibitory activity. nih.gov Similarly, in pironetin (B1678462) analogues, the introduction of electron-withdrawing groups, halogens, phenyl, or methyl groups at specific positions significantly influenced antiproliferative activity. nih.gov Another study on 3-substituted benzylthioquinolinium iodide derivatives demonstrated that specific substituents, such as chloro groups at the para position, could lead to significantly enhanced potency against certain pathogens, highlighting the importance of both electronic and lipophilic properties of substituents. nih.govnih.gov These examples underscore that even subtle changes in substituents can lead to substantial differences in biological activity, guiding the design of more effective compounds.

Computational chemistry has become an indispensable tool in modern drug discovery, significantly enhancing the efficiency and effectiveness of the drug development process. It plays a crucial role in elucidating SAR and optimizing lead compounds. spirochem.combioscipublisher.comnih.gov

Key computational methods employed in SAR elucidation include:

Molecular Docking: This technique assesses how molecules interact with target proteins, helping to elucidate mechanisms of action and predict the binding affinity of potential drug candidates. steeronresearch.comnih.govnih.govuneb.br

Quantitative Structure-Activity Relationships (QSAR): QSAR models, including 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), establish a quantitative relationship between a compound's structural features and its biological activity. These models can explain SAR and predict the activity of new compounds, providing insights into favorable and unfavorable positions for chemical group substitution. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations predict the movement of atoms within a protein and assess the stability and binding affinity of protein-ligand complexes under various conditions. They provide critical information on the stability and binding affinity of docked compounds and can reveal the dynamic behavior of interactions. nih.govmdpi.com

These computational approaches, often integrated with machine learning algorithms and high-throughput virtual screening, accelerate the identification of promising drug candidates, optimize lead compounds, and provide detailed insights into molecular behavior and properties. bioscipublisher.commdpi.commssm.edufrontiersin.org

Exploration of Substituent Effects on Biological Activity

Development of Novel this compound Derivatives and Hybrid Compounds

The continuous development of novel derivatives and hybrid compounds is a cornerstone of medicinal chemistry, aimed at addressing challenges such as drug resistance and improving therapeutic profiles. mdpi.com

The objective of synthesizing novel this compound derivatives is to develop compounds with enhanced preclinical potency, improved selectivity, and favorable pharmacokinetic properties. This compound itself is recognized as a pan-HER tyrosine kinase inhibitor, effectively targeting EGFR, HER2, and HER4. smolecule.comnih.govgoogle.com

The process involves rational drug design, where computational modeling tools and SAR-driven approaches guide the synthesis of analogues. This systematic modification aims to increase the likelihood of success in subsequent optimization steps. steeronresearch.com Preclinical studies are essential for evaluating these novel compounds. For example, in the development of other therapeutic agents, preclinical data has demonstrated superior potency and enhanced efficacy of new compounds compared to existing ones, even in chemo-resistant cell lines. immunome.compyxisoncology.cominnate-pharma.com The design and synthesis of fused pyrimidine-based hydroxamates, for instance, have led to multitarget drugs with significant single-agent oral efficacy in preclinical liver cancer models. nih.gov Similarly, novel pyrazolo[3,4-d]pyrimidine and pyrimidine (B1678525) derivatives have been synthesized and evaluated for their potent antitumor or anti-fibrosis activities, with some compounds showing superior activity to reference drugs. nih.govmdpi.com The ongoing research into this compound derivatives seeks to build upon its established efficacy by further refining its structure to achieve even greater therapeutic benefits. justia.comgoogle.comannualreports.com

Compound Names and PubChem CIDs

Advanced Preclinical Research Methodologies and Models in Pirotinib Studies

Innovations in In Vitro Preclinical Systems

Traditional two-dimensional (2D) cell cultures, while useful for initial screening, often fail to fully recapitulate the complex physiological environment of human tumors. Innovations in in vitro preclinical systems, such as co-culture technologies, organ-on-a-chip models, and high-throughput screening platforms, offer more physiologically relevant and predictive tools for evaluating compounds like Pirotinib (B610119).

Co-culture Technologies for Complex Cellular Interactions

Co-culture technologies enable the study of intricate interactions between cancer cells and various components of the tumor microenvironment (TME), including stromal cells (e.g., fibroblasts, endothelial cells) and immune cells. emulatebio.comfrontiersin.orgfrontiersin.orgmdpi.comnih.govfrontiersin.orgfrontiersin.orgplos.orgresearchgate.net These systems provide a more accurate representation of the in vivo tumor niche, influencing aspects such as tumor growth, invasion, drug resistance, and immune evasion. mdpi.comnih.govfrontiersin.org For instance, the presence of fibroblasts in co-culture can significantly increase cancer cell invasion and alter drug sensitivity. plos.orgnih.gov While specific detailed research findings on this compound using co-culture models are not extensively reported, the application of such models is highly relevant for understanding this compound's activity within a complex TME, especially considering its pan-HER inhibition which can impact various cell types within the tumor. These models can be used to investigate how this compound influences the crosstalk between tumor cells and their surrounding stromal and immune components, potentially revealing novel mechanisms of action or resistance.

Organ-on-a-Chip Models and Microphysiological Systems

Organ-on-a-chip (OoC) models and microphysiological systems (MPS) are advanced microfluidic cell culture devices designed to mimic the structural and functional aspects of human organs, including their physiological microenvironment, multicellular structures, and tissue-tissue interfaces. emulatebio.comnih.govemulatebio.commdpi.comnih.govdrug-dev.comnih.govthno.orgmdpi.com These systems offer superior physiological relevance compared to conventional 2D cultures, providing dynamic environments with fluid flow, mechanical forces, and biochemical gradients that influence cell behavior and drug response. emulatebio.comemulatebio.comdrug-dev.comnih.gov

This compound has been evaluated in patient-derived organoids, which are a form of advanced in vitro model that can be integrated into OoC systems. In a comparative study involving organoids derived from a patient with HER2-A775_G776YVMA-inserted advanced lung adenocarcinoma, this compound demonstrated a significant inhibitory effect on cell growth. asco.org

Table 1: Comparative Efficacy of this compound in HER2-Mutant Lung Cancer Organoids

CompoundConcentration (nM)Effect on Cell Growth (vs. Afatinib)p-valueSource
Afatinib (B358)29Baseline asco.org
This compound180Significantly inhibited0.0038 asco.org

This finding highlights the utility of organoid-based systems for assessing the efficacy of targeted therapies like this compound, providing results that have shown consistency with subsequent clinical outcomes. asco.orglabmanager.comlabkey.com The ability of OoC/MPS to incorporate patient-derived cells also supports personalized medicine approaches by allowing for the assessment of patient-specific drug responses. nih.govmdpi.com

High-throughput Screening Platforms for Compound Evaluation

High-throughput screening (HTS) platforms leverage automation and robotics to rapidly test large libraries of chemical or biological compounds against specific biological targets or cellular phenotypes. oncology-central.comfrontiersin.orgplos.orgthno.orglabmanager.comnih.gov This accelerates the identification of "hits" or "leads" in the early stages of drug discovery. oncology-central.comnih.gov HTS can be applied to various assay formats, including cell-based assays and biochemical assays, often utilizing optical readouts such as fluorescence or luminescence. frontiersin.orgthno.orglabmanager.com

This compound's efficacy has been confirmed through HTS approaches, particularly in the context of organoid models. Studies have utilized HTS to evaluate the inhibitory effects of this compound on organoid proliferation. labmanager.comlabkey.com This integration of organoid models with HTS allows for large-scale, cost-effective screening of drug candidates while maintaining a higher degree of physiological relevance than traditional 2D HTS. labmanager.comlabkey.com The data generated from such screens can guide further compound selection and optimization, contributing to the development of more effective therapeutic strategies. nih.gov

Refinement of In Vivo Animal Models

While in vitro models offer controlled environments, in vivo animal models remain essential for evaluating drug efficacy in a whole-organism context, including complex physiological processes like drug metabolism, distribution, and systemic effects, as well as the interplay with the immune system. nih.gove-crt.org Refinements in in vivo models aim to enhance their predictive value and mimic human disease more accurately.

Orthotopic Implantation of Cancer Cells for Disease-Relevant Tumor Microenvironments

Orthotopic implantation involves seeding cancer cells into the equivalent organ or tissue from which the cancer originated in humans. emulatebio.comnih.govreactionbiology.comcriver.complos.org This approach is considered superior to subcutaneous xenografts because it allows tumors to grow within a disease-relevant microenvironment, which includes specific stromal cell components, tissue-specific immune cells, and local nutrient supply. emulatebio.comnih.govreactionbiology.comcriver.complos.org Orthotopic models can better mimic natural disease progression, including tumor growth rate, vascularization, and metastatic patterns. reactionbiology.comcriver.complos.orgfrontiersin.org

This compound studies have extensively utilized patient-derived xenograft (PDX) models, which are often implanted orthotopically to preserve the original tumor's genetic and epigenetic diversity and microenvironment. nih.govasco.orge-crt.org

Table 2: Anti-tumor Efficacy of this compound in Luminal/HER2-low Breast Cancer PDX Models

Model TypeTreatment RegimenAnti-tumor EffectSource
Luminal/HER2-low (IHC 2+/FISH-negative) PDXThis compound monotherapyPronounced anti-tumor efficacy nih.govdrug-dev.com
Luminal/HER2-low (IHC 2+/FISH-negative) PDXThis compound + ChemotherapySynergistic anti-tumor effect nih.govdrug-dev.com
Luminal/HER2-low (IHC 1+) PDXThis compound alone or + ChemoNo substantial or synergistic anti-tumor effects nih.govdrug-dev.com

Furthermore, in PDX models of HER2-mutant lung cancer, this compound demonstrated a significantly superior anti-cancer effect compared to other anti-HER2 drugs such as afatinib and T-DM1. asco.org

Table 3: Comparative Anti-cancer Effect of this compound in HER2-Mutant Lung Cancer PDX Models

CompoundDose (mouse)Anti-cancer Effect (vs. Afatinib, T-DM1, lower this compound doses)p-valueSource
Afatinib15 mg/kgInferior0.0471 asco.org
T-DM110 mg/kgInferior0.0138 asco.org
This compound5 mg/kgInferior0.0001 asco.org
This compound20 mg/kgInferior< 0.0001 asco.org
This compound80 mg/kgSignificantly superior asco.org

These findings underscore the predictive value of orthotopic PDX models in evaluating this compound's efficacy in contexts that closely mirror human disease, including the impact of HER2 expression levels and potential for combination therapies.

Comparative Oncology Studies Utilizing Spontaneous Cancers in Companion Animals

Comparative oncology involves the study of naturally occurring cancers in companion animals (such as dogs and cats) as models for human disease. asco.orgnih.govnih.govplos.orgplos.org These spontaneous tumors share many clinical and biological similarities with human cancers, including similar genomic instability, tumor heterogeneity, and metastatic patterns, which are often difficult to replicate in conventional laboratory rodent models. nih.govplos.orgfrontiersin.org Companion animals with spontaneous cancers offer a clinically relevant setting for evaluating novel therapies, providing robust data that can aid in therapy refinement and increase translational success. asco.orgnih.govplos.org

While specific published studies on this compound in spontaneous cancers of companion animals were not found, the principles of comparative oncology are highly relevant for a drug like this compound, which targets HER1, HER2, and HER4. HER2 overexpression and mutations are observed in various canine and feline cancers, such as mammary tumors and osteosarcoma, making these natural disease models valuable for evaluating HER2-targeted therapies. asco.orgplos.org The use of companion animal models could provide insights into this compound's long-term efficacy, potential for resistance development in an immunocompetent host, and impact on the tumor microenvironment in a setting that more closely resembles human clinical scenarios than traditional xenograft models. This approach could complement existing preclinical data by offering a bridge between controlled laboratory studies and human clinical trials.

Future Directions in Pirotinib Preclinical Research

Exploration of Novel Molecular Targets and Pathways

While Pirotinib (B610119) is primarily known for its irreversible inhibition of HER1, HER2, and HER4, preclinical research is delving into its broader molecular impact and potential engagement with novel targets and pathways. This compound's binding to and inhibition of these receptors prevent downstream signaling, thereby suppressing tumor growth and survival. caymanchem.comuni.luchemspider.com Beyond direct HER family inhibition, studies have explored its influence on the immune microenvironment. For instance, preclinical analyses have shown that this compound can upregulate infiltrating CD8+ T cells and macrophages, with a more pronounced effect observed in luminal/HER2-low (IHC 2+/FISH-negative) and luminal/HER2-positive breast cancer models compared to luminal/HER2-low (IHC 1+) models. guidetopharmacology.org This suggests a potential immunomodulatory role that warrants further investigation. This compound has also been shown to enhance the cytotoxicity of CD8+ T cells. guidetopharmacology.org

Furthermore, this compound has been demonstrated to inhibit the proliferation, invasion, and migration of breast cancer cells in in vitro experiments. frontiersin.org Its anti-tumor effects are primarily exerted by blocking the activation of the Ras/MAPK and PI3K/AKT signaling pathways, and it induces G1 phase cell cycle arrest while downregulating the expression of p-p65, p-Akt, and FOXC1. frontiersin.org The exploration of these downstream effects and their interplay with other cellular processes could reveal additional therapeutic vulnerabilities. The broader landscape of small molecule inhibitors also points to potential new targets, including epigenetic regulatory proteins, DNA damage repair enzymes, and proteasomes, which could be indirectly or directly influenced by this compound or represent synergistic targets for combination therapies.

Development of Advanced Preclinical Models Reflecting Tumor Heterogeneity

Tumor heterogeneity, characterized by variations in morphology, transcriptional profiles, metabolism, and metastatic potential among cancer cells, poses a significant challenge to effective long-term therapy, often leading to drug resistance and recurrence. To address this complexity, future preclinical research with this compound necessitates the development and utilization of advanced models that more accurately reflect the intricate nature of tumors and their microenvironment.

Traditional 2D cell line models often fail to capture the full scope of tumor heterogeneity and the dynamic interactions within the tumor microenvironment (TME). Therefore, there is a growing emphasis on employing more sophisticated systems such as:

Patient-Derived Xenograft (PDX) Models: These models involve transplanting patient tumor tissue into immunodeficient mice, preserving the original tumor's histological and genetic characteristics, and thus better reflecting tumor heterogeneity and the TME. guidetopharmacology.org this compound's efficacy has been investigated using PDX models, yielding consistent results. guidetopharmacology.org

Organoids and 3D Culture Systems: These in vitro models allow for the recreation of complex 3D structures, including cell-cell and cell-matrix interactions, and can incorporate patient-derived materials, stromal cells (e.g., fibroblasts, mesenchymal cells), and vascular compartments. Human 3D heterocellular tumor spheroids are also being established to mirror the complexity of the tumor environment.

Genetically Engineered Mouse Models (GEMMs): These models enable the study of specific genetic alterations and their impact on tumor development and response to therapy in a living system.

Microfluidic Devices: These platforms offer a controlled 3D environment to study the tumor microenvironment, including matrix composition and stiffness, and enable the application of chemical and physical stimuli.

The integration of single-cell and spatial genomic technologies with these advanced models is crucial for a comprehensive understanding of tumor heterogeneity and for identifying drug-resistant tumor subphenotypes responsible for therapy failure. This multidisciplinary approach, combining novel bioinformatic and computational tools, is essential for developing personalized and more effective therapies.

Investigation of this compound in Underexplored Preclinical Disease Models

While this compound has shown significant efficacy in HER2-positive breast cancer, future preclinical research aims to explore its potential in a broader range of underexplored disease models. Initial preclinical studies have already extended to luminal/HER2-low breast cancer, demonstrating synergistic anti-tumor effects when combined with chemotherapy in luminal/HER2-low (IHC 2+/FISH-negative) breast cancer models. guidetopharmacology.orgfrontiersin.org This indicates a move beyond the traditionally defined HER2-positive population.

Beyond breast cancer subtypes, this compound's pan-HER inhibition suggests its potential applicability in other malignancies where HER family receptors play a crucial role. Preclinical investigations have indicated its intended use for various malignant tumors, including non-small cell lung cancer (NSCLC), where it has shown the ability to suppress the growth of certain EGFR mutation-induced NSCLC types that were unresponsive to other targeted treatments. uni.lu Furthermore, this compound has been investigated in preclinical models relevant to breast cancer brain metastasis, an area with significant unmet medical need. The success of other HER2-targeted agents in conditions like Extramammary Paget's disease (EMPD) preclinical models, particularly in ERBB2-mutant or ERBB2-overexpressed cases, suggests that this compound could also be explored in such HER2-driven cancers. Future preclinical studies could systematically screen this compound in a wider array of tumor types and subtypes that exhibit HER family alterations or reliance on associated signaling pathways.

Strategic Combination Therapy Research in Preclinical Settings

Strategic combination therapy research in preclinical settings is a critical direction for this compound to enhance efficacy, overcome resistance, and expand its therapeutic window. Preclinical experiments have already demonstrated a synergistic anti-tumor effect of this compound when combined with chemotherapy in luminal/HER2-low (IHC 2+/FISH-negative) breast cancer models. guidetopharmacology.orgfrontiersin.org This synergy was observed in both in vitro and in vivo settings, including patient-derived xenograft (PDX) models. guidetopharmacology.org

Immunotherapies: Given this compound's observed impact on the immune microenvironment, combining it with checkpoint inhibitors or other immune-modulating agents could unlock synergistic anti-tumor responses. guidetopharmacology.org

Other Targeted Therapies: Combining this compound with inhibitors of other key oncogenic pathways (e.g., PI3K/AKT/mTOR, MAPK) could address parallel or compensatory signaling, as this compound primarily blocks Ras/MAPK and PI3K/AKT pathways. frontiersin.org

Novel Agents: Exploring combinations with emerging drug classes, such as antibody-drug conjugates (ADCs) or other small molecules targeting novel pathways, could further enhance therapeutic outcomes.

Predictive Biomarker Identification in Preclinical Systems for Response and Resistance

The identification of predictive biomarkers in preclinical systems is crucial for guiding the clinical application of this compound, enabling the selection of patients most likely to respond and anticipating potential resistance mechanisms. Preclinical studies have already begun to explore such biomarkers. For example, in the context of this compound combined with chemotherapy, potential predictive biomarkers for clinical efficacy include PIK3CA status, baseline immune cell subpopulations, early tumor response as assessed by MRI, and changes in Ki67 or tumor-infiltrating lymphocytes (TILs) during treatment. guidetopharmacology.org Analysis of the immune microenvironment following this compound treatment, including the upregulation of CD8+ T cells and macrophages, also provides insights into potential immune-related biomarkers. guidetopharmacology.org

Advanced preclinical approaches to biomarker discovery involve comprehensive molecular profiling:

Genomic Analysis: Next-generation sequencing of circulating tumor DNA (ctDNA) or tumor tissue in preclinical models can identify genetic alterations associated with this compound response or resistance. For instance, multiple genetic alterations in the HER2-related signaling network have been linked to poorer progression-free survival in patients treated with this compound and capecitabine. The presence of intra-tumor genetic heterogeneity is a known driver of therapy resistance, underscoring the need to identify genomic signatures that predict sensitivity or resistance to this compound.

Transcriptomic and Proteomic Analyses: RNA sequencing and proteomic studies of sensitive versus resistant preclinical models can identify deregulated genes, activated pathways, or protein expression patterns that serve as predictive biomarkers. This includes investigating correlations between this compound sensitivity and factors like NFkB index, molecular subgroups, or chromosomal abnormalities.

Dynamic Biomarkers: Monitoring changes in tumor characteristics, such as Ki67 expression or immune cell infiltration, during preclinical this compound treatment can provide early indicators of response. guidetopharmacology.org

The ultimate goal of this preclinical biomarker research is to develop robust tools that can predict patient outcomes, inform patient stratification in clinical trials, and guide the development of personalized treatment strategies.

Academic Contributions to the this compound Drug Discovery Pipeline and Intellectual Property Landscape

Academic institutions and research organizations play a pivotal role in advancing the this compound drug discovery pipeline, contributing significantly to its preclinical understanding and shaping the intellectual property landscape. Universities and research centers are actively involved in fundamental research that elucidates the molecular mechanisms of this compound, identifies novel targets, and develops advanced preclinical models. mrc.ac.uk

For instance, preclinical studies on this compound, including those investigating its synergistic effects with chemotherapy and its impact on the immune microenvironment, are often conducted by academic researchers and published in peer-reviewed journals. guidetopharmacology.orgfrontiersin.org The involvement of institutions like the National Cancer Center/National Clinical Research Center for Cancer/Cancer Hospital, Chinese Academy of Medical Sciences and Peking Union Medical College, and the Shanghai Institute of Materia Medica, Chinese Academy of Sciences, in this compound research, including biomarker analysis, highlights the substantial academic contribution.

Academic contributions extend to:

Early-stage Drug Discovery: Academic labs frequently identify and characterize potential drug candidates, including novel pan-HER inhibitors, and conduct initial in vitro and in vivo screens.

Mechanism of Action Studies: In-depth research into how this compound interacts with its targets and affects cellular pathways is often driven by academic curiosity and expertise.

Development of Preclinical Models: The innovation in advanced preclinical models, such as organoids, PDX models, and microfluidic systems, often originates from academic research groups.

Biomarker Discovery: Academic researchers are at the forefront of identifying and validating predictive and prognostic biomarkers for this compound response and resistance. guidetopharmacology.org

Collaborations: Academic institutions frequently collaborate with pharmaceutical companies, providing scientific expertise and access to specialized research tools and patient samples. These collaborations are crucial for translating basic scientific discoveries into potential therapies.

The intellectual property landscape surrounding this compound is influenced by these academic contributions, with patents often stemming from novel chemical entities, specific formulations, identified biomarkers, or new therapeutic uses discovered through academic research. The publication of preclinical findings in academic journals also contributes to the public knowledge base, fostering further research and development in the field.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。